molecular formula C9H17NO7 B12000535 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid CAS No. 40525-29-9

2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid

Cat. No.: B12000535
CAS No.: 40525-29-9
M. Wt: 251.23 g/mol
InChI Key: MSFSPUZXLOGKHJ-UHFFFAOYSA-N
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Description

It is an ether of lactic acid and glucosamine and occurs naturally as N-acetylmuramic acid in peptidoglycan, a crucial structural component of bacterial cell walls . This compound plays a significant role in the integrity and rigidity of bacterial cell walls, making it a key focus in microbiological and biochemical research.

Preparation Methods

Muramic acid can be synthesized through various methods, including:

Chemical Reactions Analysis

Muramic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Muramic acid exerts its effects primarily through its incorporation into the peptidoglycan layer of bacterial cell walls. The peptidoglycan provides structural integrity and protection to bacteria. Enzymes like lysozyme target the glycosidic bonds between muramic acid and N-acetylglucosamine, leading to the degradation of the cell wall and subsequent bacterial lysis . This mechanism is crucial for the antibacterial activity of lysozyme and other similar enzymes.

Comparison with Similar Compounds

Muramic acid is unique due to its specific role in bacterial cell walls. Similar compounds include:

Muramic acid’s uniqueness lies in its exclusive presence in bacterial peptidoglycan, making it a specific marker for bacterial biomass and a target for antibacterial strategies.

Properties

IUPAC Name

2-[3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSPUZXLOGKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40525-29-9
Record name 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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